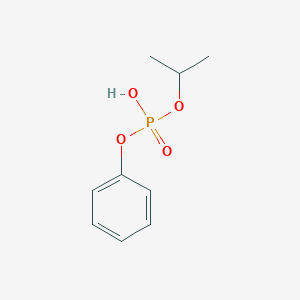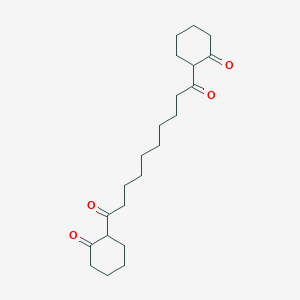
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione, commonly known as Dibenzoylmethane (DBM), is a natural compound found in plants such as turmeric and is widely used in scientific research due to its various pharmacological properties.
Mécanisme D'action
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione exerts its pharmacological effects through various mechanisms such as inhibition of NF-κB pathway, modulation of Wnt/β-catenin signaling, and induction of apoptosis in cancer cells. It also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been reported to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels in diabetic animals. Additionally, 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione is a relatively safe compound with low toxicity and can be easily synthesized in the laboratory. However, its poor solubility in aqueous solutions and low bioavailability limit its use in in vivo studies. Furthermore, the lack of standardized protocols for 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione administration and dosing makes it challenging to compare results across different studies.
Orientations Futures
Future research on 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione should focus on improving its bioavailability and developing novel delivery systems to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione and its potential applications in other diseases. The development of standardized protocols for 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione administration and dosing would also facilitate the comparison of results across different studies.
Conclusion:
In conclusion, 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione is a natural compound with various pharmacological properties that have been extensively studied in scientific research. Its potential therapeutic applications in cancer, diabetes, inflammation, and neurological disorders make it a promising candidate for further investigation. However, the limitations of its poor solubility and low bioavailability should be addressed to maximize its therapeutic potential.
Méthodes De Synthèse
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has also been investigated as a potential therapeutic agent for Alzheimer's disease.
Propriétés
Numéro CAS |
17343-93-0 |
|---|---|
Nom du produit |
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione |
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1,10-bis(2-oxocyclohexyl)decane-1,10-dione |
InChI |
InChI=1S/C22H34O4/c23-19(17-11-7-9-15-21(17)25)13-5-3-1-2-4-6-14-20(24)18-12-8-10-16-22(18)26/h17-18H,1-16H2 |
Clé InChI |
RAOXNINWQAFWNG-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C(=O)CCCCCCCCC(=O)C2CCCCC2=O |
SMILES canonique |
C1CCC(=O)C(C1)C(=O)CCCCCCCCC(=O)C2CCCCC2=O |
Pictogrammes |
Acute Toxic |
Synonymes |
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



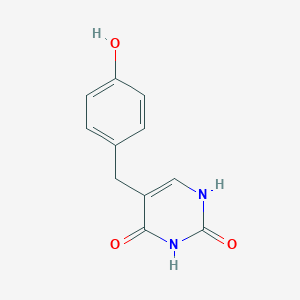
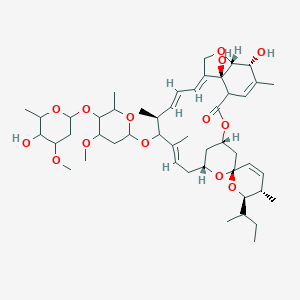

![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
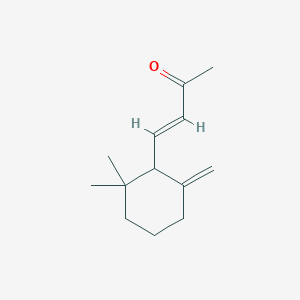
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
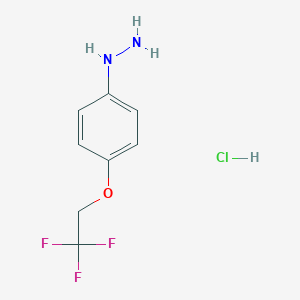
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)
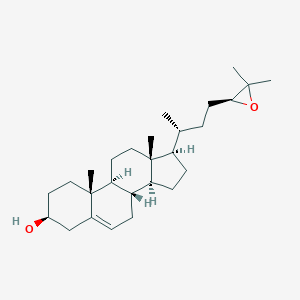

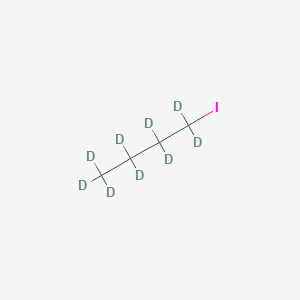

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
